1-(4-Methylpyridin-2-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRMALRIGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Methylpyridin 2 Yl Propan 1 One and Analogues
Direct Acylation and Alkylation Approaches
Direct functionalization of the pyridine (B92270) ring is a common strategy for introducing acyl groups. This typically involves the reaction of a nucleophilic organometallic species derived from pyridine with an electrophilic acylating agent or, conversely, the attack of a nucleophile on an activated pyridine ring.
Grignard Reagent Applications for Pyridine Ketone Synthesis
The use of Grignard reagents is a well-established method for forming carbon-carbon bonds. In the context of pyridine ketone synthesis, this approach can be adapted to introduce an acyl group onto the pyridine nucleus. One common strategy involves the acylation of a pyridyl Grignard reagent. For instance, the synthesis of 2-acetylpyridine (B122185) can be achieved through the acylation of a Grignard reagent prepared from 2-bromopyridine. A similar pathway could be envisioned for 1-(4-methylpyridin-2-yl)propan-1-one, starting from 2-bromo-4-methylpyridine.
Alternatively, the pyridine ring can be activated towards nucleophilic attack by Grignard reagents. The formation of N-acylpyridinium salts enhances the electrophilicity of the ring, facilitating the addition of organometallic reagents. The reaction of a Grignard reagent with an N-acylpyridinium salt can lead to a mixture of 1,2- and 1,4-dihydropyridine adducts. These intermediates can then be aromatized, often by heating with sulfur, to yield the corresponding substituted pyridine. The regioselectivity of the Grignard addition is influenced by the nature of the Grignard reagent and the acyl group on the nitrogen. The presence of a catalytic amount of cuprous iodide has been shown to favor the formation of the 1,4-addition product almost exclusively.
Table 1: Application of Grignard Reagents in Pyridine Synthesis
| Starting Material | Reagent(s) | Key Transformation | Product Type |
|---|---|---|---|
| 2-Bromopyridine | 1. Mg 2. Acylating agent | Formation of Grignard reagent followed by acylation | 2-Acylpyridine |
| Pyridine | 1. Acyl chloride 2. Grignard reagent 3. Sulfur (heat) | Activation of pyridine ring, Grignard addition, and aromatization | 2- or 4-Alkyl(aryl)pyridine |
Friedel-Crafts Acylation Strategies on Substituted Pyridines
The direct Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is generally ineffective for pyridines. This is due to two primary factors: the pyridine ring is electron-deficient and therefore less reactive towards electrophilic aromatic substitution, and the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which further deactivates the ring.
Despite these limitations, modified approaches have been developed to achieve the acylation of pyridines. One such strategy involves the metalation of the pyridine ring with a strong base, followed by treatment with an acylating agent like an ester or acyl halide. This reverses the polarity of the reaction, with a nucleophilic pyridyl anion attacking an electrophilic acyl source.
Another approach involves the use of acyl radicals. These reactions often require acidic conditions to protonate the pyridine nitrogen, increasing the ring's electrophilicity. The acyl radicals, which are nucleophilic, then add to the pyridinium (B92312) salt at the 2- or 4-positions. An oxidant is subsequently required for the aromatization step.
Ring-Forming Cyclization Reactions
An alternative to modifying an existing pyridine ring is to construct the ring with the desired substituents in place. The Chichibabin pyridine synthesis is a powerful method for achieving this, particularly for alkyl-substituted pyridines.
Chichibabin Pyridine Synthesis Adaptations for Methylated Pyridines
The Chichibabin pyridine synthesis, first reported in 1924, involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or its derivatives. This method is particularly useful for producing methyl-substituted pyridines, which are important industrial chemicals. The reactions are typically conducted in the gas phase at high temperatures (350–500 °C) over solid acid catalysts such as alumina or silica-alumina.
Table 2: Examples of Chichibabin Pyridine Synthesis
| Carbonyl Reactant(s) | Nitrogen Source | Catalyst/Conditions | Major Product(s) |
|---|---|---|---|
| Acetaldehyde | Ammonia | Oxide catalyst, 350–500 °C | 2-Methylpyridine & 4-Methylpyridine (B42270) |
| Acrolein, Propionaldehyde | Ammonia | Oxide catalyst, 350–500 °C | 3-Methylpyridine |
The core of the Chichibabin synthesis is the condensation of carbonyl compounds with ammonia to form the pyridine ring. The specific substitution pattern of the resulting pyridine is determined by the structure of the carbonyl precursors. For example, the reaction of acetaldehyde and ammonia yields a mixture of 2-methylpyridine and 4-methylpyridine. To synthesize a more complex molecule like this compound from acyclic precursors via a Chichibabin-type reaction, a carefully selected combination of carbonyl compounds would be required to assemble the 4-methyl and 2-propionyl substituted pyridine core.
The mechanism of the Chichibabin pyridine synthesis is complex, involving a cascade of several classical organic reactions. The process generally includes:
Imine Formation: The initial reaction between the carbonyl compounds and ammonia forms imines.
Aldol-type Condensation: These imines or remaining carbonyl compounds undergo base-catalyzed aldol-type condensations to build a larger carbon framework.
Michael Addition: A subsequent Michael-type addition can lead to the formation of a 1,5-dicarbonyl equivalent.
Cyclization and Dehydration: The intermediate then cyclizes via condensation with another molecule of ammonia.
Aromatization: The final step is an oxidation or dehydrogenation to form the aromatic pyridine ring.
Optimization of the Chichibabin synthesis often focuses on improving the yield and selectivity. Key parameters include the choice of catalyst, reaction temperature, and reactant ratios. Modern industrial processes favor solid-phase catalysts like zeolites or modified alumina, which are robust and can be used in continuous flow reactors at high temperatures.
Kröhnke Pyridine Synthesis in the Context of Pyridine Ketone Scaffolds
The Kröhnke pyridine synthesis is a versatile and widely utilized method for preparing highly functionalized pyridines. wikipedia.org The reaction is characterized by the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium (B1175870) acetate. wikipedia.org This methodology is particularly relevant for the synthesis of pyridine ketone scaffolds due to the direct incorporation of a keto-functionalized side chain into the pyridine product.
The general scheme for the Kröhnke synthesis allows for the formation of di-, tri-, and tetra-substituted pyridines, making it a powerful tool for generating diverse molecular architectures. wikipedia.org
| Component A | Component B | Nitrogen Source | Typical Product |
| α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl compound | Ammonium Acetate | 2,4,6-Trisubstituted Pyridine |
Utilization of α-Pyridinium Methyl Ketone Salts
The cornerstone of the Kröhnke synthesis is the α-pyridinium methyl ketone salt, which serves as a key building block. This reagent is typically prepared by reacting a ketone bearing an α-methyl group (e.g., 2-acetylthiophene) with iodine and pyridine. wikipedia.org In the context of synthesizing this compound, a hypothetical precursor would be a pyridinium salt derived from propan-2-one.
The mechanism commences with the deprotonation of the α-carbon of the ketone salt to form an enolate. This enolate is the active nucleophile that participates in the subsequent steps of the reaction sequence. wikipedia.org
Tandem Michael Addition/Cyclization Pathways
The core mechanism of the Kröhnke synthesis is a tandem sequence initiated by a Michael 1,4-addition. The enolate generated from the α-pyridinium methyl ketone salt attacks the β-carbon of the α,β-unsaturated carbonyl compound. This addition reaction forms a 1,5-dicarbonyl intermediate, although this species is typically not isolated. wikipedia.org
Following the Michael addition, the 1,5-dicarbonyl intermediate undergoes a cyclization and dehydration cascade facilitated by the presence of ammonia (from ammonium acetate). The ammonia reacts with the carbonyl groups to form imines, which then engage in an intramolecular condensation. Subsequent elimination of a water molecule and the original pyridine group from the salt leads to the formation of the aromatic pyridine ring. wikipedia.org This elegant one-pot process efficiently constructs the substituted pyridine core from acyclic precursors.
Bohlmann-Rahtz Pyridine Synthesis for Functionalized Pyridines
The Bohlmann-Rahtz pyridine synthesis is another significant method for assembling the pyridine ring, yielding substituted pyridines in a two-step process. google.com The reaction involves the initial condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to furnish a 2,3,6-trisubstituted pyridine. google.combeilstein-journals.org
A key characteristic of this synthesis is its regiochemical outcome. The classic Bohlmann-Rahtz protocol is not a direct pathway to 2,4-disubstituted pyridines like this compound, but it is a robust method for creating other specific substitution patterns, particularly 2,3,6-trisubstituted pyridines.
Modified Conditions for Ketone-Based Precursors
A significant drawback of the original Bohlmann-Rahtz synthesis was the requirement for high temperatures to induce the final cyclodehydration step. beilstein-journals.org This has prompted the development of modified conditions that facilitate the reaction under milder temperatures, thereby broadening its applicability.
Modern modifications often employ acid catalysis to promote the cyclodehydration. Both Brønsted and Lewis acids have been shown to be effective. For instance, the use of acetic acid or Lewis acids like ytterbium triflate or zinc bromide can significantly lower the required reaction temperature. nih.gov N-Iodosuccinimide (NIS) has also been reported as an effective Lewis acid catalyst for the cyclodehydration of the aminodiene intermediate at low temperatures. nih.gov These modifications have enabled one-pot procedures where the initial Michael addition and the subsequent cyclization occur in a single step without the need to isolate the intermediate. beilstein-journals.org
| Catalyst/Condition | Advantage |
| Acetic Acid | Allows for a one-pot procedure at lower temperatures than the uncatalyzed thermal reaction. beilstein-journals.org |
| Lewis Acids (e.g., Yb(OTf)₃, ZnBr₂) | Catalyzes the cyclodehydration, often under milder conditions. nih.gov |
| N-Iodosuccinimide (NIS) | Promotes cyclodehydration at low temperatures (e.g., 0 °C). nih.gov |
| Amberlyst-15 ion exchange resin | Provides a mild alternative for acid-sensitive substrates with a simple workup. nih.gov |
Functional Group Transformations and Derivatizations for Ketone Introduction
An alternative synthetic strategy to building the pyridine ring with the ketone already present is to first synthesize a substituted pyridine precursor, such as 4-methyl-2-propylpyridine, and then introduce the carbonyl group through a functional group transformation.
Oxidation Reactions Leading to Carbonyl Formation
The conversion of an alkyl side chain on a pyridine ring to a ketone is a challenging but feasible transformation. The target reaction would be the oxidation of the methylene (B1212753) group adjacent to the pyridine ring (the benzylic-equivalent position) in a precursor like 4-methyl-2-propylpyridine.
Selenium Dioxide (Riley Oxidation): The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a classic and effective method for the oxidation of active methylene groups adjacent to carbonyls, double bonds, or aromatic rings to the corresponding ketone or aldehyde. wikipedia.org This method is particularly well-suited for the selective oxidation of the C-H bond at the α-position of the alkyl side chain without over-oxidation to the carboxylic acid. The reaction of a 2-alkylpyridine with SeO₂ can yield the corresponding 2-acylpyridine. The efficiency of this reaction can sometimes be improved by the addition of a co-oxidant, such as tert-butyl hydroperoxide (TBHP). researchgate.net
Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of oxidizing alkyl side chains on aromatic rings. libretexts.org However, the reaction is often difficult to stop at the ketone stage. Treatment of an alkylpyridine with hot, alkaline, or acidic KMnO₄ typically leads to exhaustive oxidation, cleaving the alkyl chain to form the corresponding pyridine carboxylic acid (e.g., oxidizing 2-picoline to picolinic acid). google.commasterorganicchemistry.com Achieving the selective partial oxidation to a ketone is challenging and generally makes KMnO₄ a less suitable reagent for this specific transformation compared to SeO₂.
| Oxidizing Agent | Typical Product from Alkylpyridine | Selectivity for Ketone |
| Selenium Dioxide (SeO₂) | Acylpyridine (Ketone) | High |
| Potassium Permanganate (KMnO₄) | Pyridine Carboxylic Acid | Low (over-oxidation is common) |
Nitrile Hydrolysis and Organometallic Additions
The synthesis of ketones through the addition of organometallic reagents to nitriles, followed by hydrolysis, is a well-established and versatile method in organic chemistry. This approach is particularly useful for the preparation of this compound and its analogues, offering a direct route to forming the carbon-carbon bond of the ketone. The reaction typically involves a two-step process: the nucleophilic addition of an organometallic species, such as a Grignard or organolithium reagent, to the electrophilic carbon of the nitrile group, followed by the hydrolysis of the resulting imine intermediate to yield the desired ketone.
The mechanism commences with the nucleophilic attack of the organometallic reagent on the carbon atom of the nitrile. This addition breaks the pi bond of the nitrile, forming a metalated imine intermediate. This intermediate is stable under the anhydrous conditions of the reaction. Subsequent acidic workup hydrolyzes the imine, leading to the formation of the ketone.
A notable example that illustrates this methodology is the synthesis of 5-(4-Amino-2-methylpyrimidinyl)propan-1-one, a close analogue of the target compound. In this synthesis, ethylmagnesium bromide is added to a solution of 4-amino-5-cyano-2-methylpyrimidine in tetrahydrofuran (THF). The reaction is initiated at 0 °C and then warmed to 40 °C to proceed overnight. The subsequent hydrolysis of the intermediate imine is achieved by quenching the reaction with 1 M hydrochloric acid, which yields the final ketone product.
The choice of the organometallic reagent is crucial as it determines the alkyl or aryl group that will be introduced to form the ketone. For the synthesis of this compound, the reaction would involve the addition of an ethyl-containing organometallic reagent, such as ethylmagnesium bromide or ethyllithium, to 4-methylpyridine-2-carbonitrile. The subsequent hydrolysis of the intermediate imine would then yield the target ketone.
The table below summarizes the key aspects of this synthetic approach, drawing on the established procedure for a structurally similar heterocyclic ketone.
| Parameter | Details |
| Starting Material | 4-Methylpyridine-2-carbonitrile |
| Organometallic Reagent | Ethylmagnesium bromide or Ethyllithium |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to 40 °C |
| Reaction Time | Typically overnight |
| Workup | Acidic hydrolysis (e.g., 1 M HCl) |
| Product | This compound |
This synthetic route offers a reliable and direct method for the preparation of this compound and a variety of its analogues by simply varying the starting nitrile and the organometallic reagent.
Mechanistic Investigations and Reaction Dynamics
Detailed Reaction Pathways for Key Synthetic Routes
The construction of the 1-(4-Methylpyridin-2-yl)propan-1-one scaffold involves the formation of the pyridine (B92270) ring and the subsequent or concurrent introduction of the propanoyl group. The reaction pathways are dictated by the interplay of electronic effects within the pyridine ketone system.
Carbonyl compounds that possess a hydrogen atom on their alpha-carbon can exist in equilibrium with their enol isomer. pressbooks.pub This phenomenon, known as keto-enol tautomerism, is a spontaneous interconversion between two constitutional isomers and is critical to the reactivity of ketones like this compound. pressbooks.pubmasterorganicchemistry.com The keto form contains the carbonyl group (C=O), while the enol form contains a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). libretexts.orglibretexts.org
For most simple ketones, the equilibrium heavily favors the more stable keto tautomer, primarily because the carbon-oxygen double bond is significantly stronger than a carbon-carbon double bond. libretexts.org However, the equilibrium can be influenced by factors such as conjugation and intramolecular hydrogen bonding. pressbooks.pub In the case of pyridine ketone systems, the enol form can be stabilized by conjugation with the aromatic pyridine ring.
The interconversion between the keto and enol forms is catalyzed by both acids and bases. pressbooks.pubmasterorganicchemistry.com
Acid-Catalyzed Enolization : The process begins with the protonation of the carbonyl oxygen atom, creating an oxonium ion. This enhances the acidity of the α-hydrogens. A weak base (like water or the conjugate base of the acid catalyst) then removes an α-proton, leading to the formation of the enol. libretexts.org
Base-Catalyzed Enolization : A base removes an acidic α-hydrogen to form a resonance-stabilized carbanion known as an enolate ion. Protonation of the oxygen atom of the enolate then yields the enol tautomer. pressbooks.publibretexts.org
The enolate intermediate is a powerful nucleophile, and its formation is central to many reactions involving the α-carbon of the ketone. Research on related β-keto-enol compounds tethered to pyridine rings confirms the predominance of the enol form under certain conditions, which can be identified through spectroscopic methods like NMR. nih.gov
The formation of the substituted pyridine ring itself is a cornerstone of the synthesis of this compound. Numerous cyclization strategies have been developed to construct pyridine rings from acyclic precursors. These reactions can be broadly categorized based on the number of atoms each reactant contributes to the final ring. numberanalytics.comelsevier.com
One of the most established methods is the Hantzsch pyridine synthesis and its variations, which typically involve a [3+2+1] cyclization pattern, condensing an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). A more direct approach for forming the 4-methylpyridine (B42270) core might involve the "base synthesis" method, which reacts aldehydes and/or ketones with ammonia over a heterogeneous catalyst in the gas phase. google.comgoogle.com
Modern synthetic organic chemistry offers a variety of catalyzed cyclization reactions: organic-chemistry.org
[2+2+2] Cycloadditions : This powerful method, often catalyzed by transition metals, combines two alkyne molecules with a nitrile to form the pyridine ring. researchgate.net
[4+2] Cycloadditions (Diels-Alder Reactions) : Inverse electron demand Diels-Alder reactions using precursors like 1,2,4-triazines can react with enamines or other dienophiles to form a dihydropyridine (B1217469) intermediate, which then aromatizes. organic-chemistry.org
[5+1] Annulations : These reactions combine a five-atom component with a one-atom component. For instance, a visible-light photoredox-catalyzed formal [5+1] cycloaddition of N-tosyl vinylaziridines with difluoroalkyl halides can produce pyridines. organic-chemistry.org
The choice of cyclization strategy depends on the desired substitution pattern and the availability of starting materials. The mechanism often involves a series of steps including Michael addition, aldol-type condensation, and a final oxidation or elimination step to achieve the aromatic pyridine ring. organic-chemistry.org
| Cyclization Strategy | Reactant Types | Typical Catalyst/Conditions | Description |
| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Cobalt (Co), Nickel (Ni) complexes researchgate.net | A metal-catalyzed reaction that assembles three unsaturated components into a six-membered aromatic ring. |
| [3+3] Annulation | Saturated Ketone, Enaminone | Oxidative, cascade process organic-chemistry.org | Involves Michael addition, aldol (B89426) condensation, and subsequent oxidative aromatization to form the pyridine ring. |
| [4+2] Cycloaddition | 1,2,4-Triazine, Enamine | Base-catalyzed organic-chemistry.org | An inverse electron demand Diels-Alder reaction followed by elimination of a small molecule (e.g., N₂) to form the aromatic ring. |
| [5+1] Annulation | Vinylaziridine, C1 Synthon | Visible-light photoredox catalyst organic-chemistry.org | A modern approach where a five-atom chain reacts with a single-atom component to close the ring. |
Role of Catalysis in Synthetic Efficiency
Catalysis is paramount in modern organic synthesis for enhancing reaction rates, improving yields, and controlling selectivity. Both acid-base catalysis and transition metal catalysis play significant roles in the efficient synthesis of pyridine ketones.
Acid and base catalysis are fundamental to many of the reaction steps in the synthesis of this compound.
Acid Catalysis : Acids, such as poly(phosphoric acid) (PPA), are often used in condensation reactions like the Friedländer synthesis (for quinolines, analogous to some pyridine syntheses) to activate carbonyl groups toward nucleophilic attack. nih.gov In the context of pyridine synthesis, an acid catalyst can protonate a carbonyl group, making it more electrophilic and facilitating the initial C-C bond-forming steps. As mentioned earlier, acid catalysis is also a key pathway for enolization. libretexts.org
Base Catalysis : Bases are crucial for generating nucleophiles. In aldol-type condensations and Michael additions, a base is used to deprotonate a carbon atom α to a carbonyl group, forming a nucleophilic enolate. pressbooks.pub Strong bases can also be used to catalyze intramolecular cyclization reactions by promoting the deprotonation of an amine or other acidic proton to initiate ring closure. mdpi.com In some catalytic cycles, a base is required to regenerate the active catalyst or to facilitate a key elimination step. acs.org
Transition metal catalysis provides highly efficient and selective methods for forming the carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the framework of this compound. researchgate.net
C-N Bond Formation : The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for forming C-N bonds, though it typically involves coupling an amine with an aryl halide. researchgate.net An alternative approach is the direct C-H amination, which has emerged as a more atom-economical method. nih.gov Rhodium and Iridium complexes can catalyze the reaction of a C-H bond on an aromatic ring with an organic azide, which serves as the nitrogen source, releasing N₂ as the only byproduct. nih.gov The mechanism generally involves the formation of a metallacycle via C-H activation, followed by insertion of a metal-nitrenoid intermediate and subsequent product release. nih.gov
C-C Bond Formation : Transition metals are extensively used to construct the pyridine skeleton and to attach substituents.
Cross-Coupling Reactions : Palladium-catalyzed reactions like the Suzuki (using boronic acids) and Negishi (using organozinc reagents) couplings are highly effective for attaching alkyl or aryl groups to a pre-formed pyridine ring containing a halogen. organic-chemistry.org
C-H Functionalization : A more advanced strategy is the direct functionalization of pyridine C-H bonds. nih.gov For example, a palladium catalyst can coordinate to the pyridine nitrogen, directing the activation of a C-H bond (e.g., at C2 or C6). This metallated intermediate can then react with various partners to form a new C-C bond. nih.gov Rare-earth metal catalysts have also been shown to be effective for the C-H addition of pyridines to olefins. organic-chemistry.org
The catalytic cycle for these transformations typically involves steps such as oxidative addition, transmetalation (for cross-coupling), migratory insertion, and reductive elimination to form the desired product and regenerate the catalyst. nih.gov
Chemical Reactivity and Transformational Chemistry
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish compared to benzene. wikipedia.org The nitrogen atom and the electron-withdrawing propionyl group at the C-2 position further deactivate the ring towards electrophilic attack. wikipedia.org Protonation or coordination of a Lewis acid to the pyridine nitrogen during reactions like nitration or Friedel-Crafts alkylation creates a positively charged species, which significantly slows the reaction. wikipedia.org
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. stackexchange.com Attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com In the case of 1-(4-Methylpyridin-2-yl)propan-1-one, the C-2 position is already substituted. However, strong nucleophiles like organolithium reagents can add to the ring. For instance, studies on the reaction of n-butyl-lithium with 4-methylpyridine (B42270) show a mixture of 1,2-nucleophilic addition and metallation at the methyl group. rsc.org While the propionyl group at C-2 introduces steric hindrance, nucleophilic addition remains a possible transformation under specific conditions.
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily participating in reactions with electrophiles.
N-Alkylation: The nitrogen can be alkylated using alkyl halides to form quaternary pyridinium (B92312) salts. This reaction introduces a permanent positive charge on the nitrogen, which further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution.
N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), results in the formation of this compound N-oxide. The resulting N-oxide is more reactive towards electrophilic substitution than the parent pyridine. wikipedia.org The oxygen atom can donate electron density back into the ring, activating the C-4 position for electrophilic attack.
Reactivity of the Propanone Moiety
The propanone side chain offers a rich area for chemical modification, primarily through reactions involving the carbonyl group and the adjacent α-carbon.
The hydrogens on the carbon atom alpha to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate is a key reactive intermediate for various α-functionalization reactions. masterorganicchemistry.com
α-Halogenation: In the presence of an acid or base catalyst, the compound can undergo halogenation at the α-carbon. youtube.comyoutube.com Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monosubstitution. libretexts.orglibretexts.org In contrast, base-promoted halogenation occurs via an enolate and is often difficult to stop at a single substitution, leading to polyhalogenated products. youtube.commnstate.edu The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. libretexts.org
α-Alkylation: The enolate generated from this compound is a potent nucleophile and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. mnstate.eduyoutube.com The choice of base is crucial; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate, preventing side reactions. mnstate.edunih.gov
Table 1: Examples of α-Functionalization Reactions
| Reaction | Reagents | Product Type | Ref. |
|---|---|---|---|
| Acid-Catalyzed Bromination | Br₂, Acetic Acid | α-Bromo Ketone | libretexts.org |
| Base-Promoted Iodination | I₂, NaOH | α,α-Diiodo Ketone | libretexts.org |
The key to the reactivity of the propanone moiety lies in its ability to form enol and enolate tautomers. masterorganicchemistry.comwvu.edu
Enol Formation: In the presence of acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base can then remove an α-proton to form a neutral enol intermediate. libretexts.orgyoutube.com This enol is a nucleophile, though less so than an enolate. youtube.com
Enolate Formation: In the presence of a base, an α-hydrogen is directly removed to form a negatively charged enolate ion. masterorganicchemistry.com This species is a resonance-stabilized nucleophile, with the negative charge shared between the α-carbon and the oxygen atom. masterorganicchemistry.comyoutube.com The enolate is a much stronger nucleophile than the enol and is central to many carbon-carbon bond-forming reactions. youtube.com The stability and reactivity of the enolate allow for controlled functionalization at the carbon adjacent to the carbonyl group.
Carbonyl Group Transformations
Conjugate Additions and Condensation Reactions
The enolate of this compound can act as a potent nucleophile in conjugate addition reactions. The Michael reaction, or Michael addition, is the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgpharmaxchange.info This reaction is a powerful method for forming carbon-carbon bonds. pharmaxchange.info
In this context, this compound serves as the precursor to the Michael donor. masterorganicchemistry.com The process involves two key steps:
Enolate Formation: The ketone is treated with a base (e.g., sodium ethoxide or LDA) to deprotonate the α-carbon, generating the corresponding enolate. libretexts.orgmasterorganicchemistry.com
Conjugate Addition: The nucleophilic enolate then attacks the electrophilic β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone (e.g., methyl vinyl ketone), ester, or nitrile. wikipedia.orgmasterorganicchemistry.com This 1,4-addition breaks the π-bond of the acceptor and forms a new C-C bond. masterorganicchemistry.com Subsequent protonation of the resulting intermediate yields a 1,5-dicarbonyl compound, a versatile synthetic building block. wikipedia.org
The reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. libretexts.org A study involving a tandem Michael addition catalyzed by an artificial enzyme noted that 2-acylpyridines can function as effective Michael donors. acs.org
Aldol (B89426) and Related Condensations
The chemical reactivity of this compound in Aldol-type and related condensation reactions is a subject of interest in synthetic organic chemistry, primarily due to the presence of an active methylene (B1212753) group adjacent to the carbonyl function. This structural feature allows the compound to act as a nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds. The most relevant and widely studied of these reactions is the Claisen-Schmidt condensation, a variation of the Aldol condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base or acid catalyst to form a chalcone (B49325) or a chalcone-like structure.
While direct and specific research findings on the Aldol and related condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 2-acylpyridine and acetophenone (B1666503) derivatives. wikipedia.orgresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic and polyfunctional compounds.
The general mechanism for the base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde would proceed via the formation of an enolate ion. The α-hydrogen on the methylene group of the ketone is acidic and can be abstracted by a base (e.g., sodium hydroxide, potassium hydroxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the solvent (e.g., ethanol), to yield a β-hydroxy ketone. Under the reaction conditions, this β-hydroxy ketone readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated ketone, which is a substituted chalcone derivative. wikipedia.orgnih.gov
A variety of aromatic aldehydes can theoretically be used in this condensation, leading to a diverse range of chalcone-like products with different substitution patterns on the aromatic ring. The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde generally increase its reactivity towards nucleophilic attack, while electron-donating groups can have the opposite effect.
The synthesis of chalcones is of significant interest due to their presence in various natural products and their wide range of reported biological activities. nih.govnih.gov The general reaction scheme for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde is depicted below:
Figure 1. General reaction scheme for the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde.
Although specific experimental data for this compound is not available, the following table provides a hypothetical representation of potential products and the reaction conditions that would typically be employed, based on analogous reactions.
| Reactant 1 | Reactant 2 (Ar-CHO) | Catalyst | Solvent | Product (Chalcone Derivative) |
| This compound | Benzaldehyde | NaOH | Ethanol | (E)-1-(4-Methylpyridin-2-yl)-3-phenylprop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | KOH | Methanol | (E)-3-(4-Chlorophenyl)-1-(4-methylpyridin-2-yl)prop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH | Ethanol | (E)-3-(4-Methoxyphenyl)-1-(4-methylpyridin-2-yl)prop-2-en-1-one |
| This compound | 3-Nitrobenzaldehyde | KOH | Ethanol | (E)-1-(4-Methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide a complete picture of the proton and carbon environments and their connectivities within the molecule.
The ¹H NMR spectrum of 1-(4-Methylpyridin-2-yl)propan-1-one displays distinct signals corresponding to the protons on the pyridine (B92270) ring and the attached alkyl chains. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The pyridine ring protons appear in the aromatic region of the spectrum. The proton at position 6 (H-6) is adjacent to the nitrogen atom and the carbonyl group, causing it to be deshielded and appear at a downfield chemical shift. The protons at positions 3 (H-3) and 5 (H-5) show characteristic shifts, with their multiplicity revealing coupling to adjacent protons.
The protons of the propanoyl group—a methylene (B1212753) (CH₂) and a methyl (CH₃) group—appear in the upfield region. The methylene protons adjacent to the carbonyl group are deshielded relative to the terminal methyl protons and typically appear as a quartet due to coupling with the three protons of the adjacent methyl group. The terminal methyl protons consequently appear as a triplet. The methyl group attached to the pyridine ring at position 4 appears as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-6 (Pyridine) | 8.5 - 8.7 | Doublet (d) |
| H-3 (Pyridine) | 7.8 - 8.0 | Singlet (s) or narrow doublet |
| H-5 (Pyridine) | 7.1 - 7.3 | Doublet (d) |
| -CH₂- (Propanoyl) | 2.9 - 3.2 | Quartet (q) |
| 4-CH₃ (Pyridine) | 2.3 - 2.5 | Singlet (s) |
Note: Predicted values are based on general chemical shift ranges and data from analogous structures. organicchemistrydata.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Each chemically non-equivalent carbon atom gives a distinct signal.
The carbonyl carbon (C=O) is highly deshielded and appears at the far downfield end of the spectrum, typically in the range of 195-205 ppm. libretexts.org The carbons of the pyridine ring have characteristic shifts in the aromatic region (120-160 ppm). The carbon atom bearing the propanoyl substituent (C-2) and the carbon bearing the methyl group (C-4) are distinct from the other ring carbons. chemicalbook.com The carbons of the alkyl chains appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 199 - 202 |
| C-2 (Pyridine) | 152 - 155 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 147 - 149 |
| C-3 (Pyridine) | 124 - 126 |
| C-5 (Pyridine) | 121 - 123 |
| -CH₂- (Propanoyl) | 35 - 40 |
| 4-CH₃ (Pyridine) | 20 - 22 |
Note: Predicted values are based on general chemical shift ranges and data from analogous structures. libretexts.orgchemicalbook.com
2D NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond correlations between nuclei. bas.bg
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (CH₂) and methyl (CH₃) protons of the propanoyl group, confirming their connectivity. It would also show a correlation between the H-5 and H-6 protons on the pyridine ring. youtube.com
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C coupling). libretexts.org An HSQC spectrum would show cross-peaks connecting the signal for each proton (e.g., H-6) to the signal for the carbon it is bonded to (C-6), allowing for the definitive assignment of carbon signals that have attached protons. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). libretexts.org HMBC is crucial for identifying the connectivity of quaternary carbons and linking different fragments of the molecule. Key correlations for this compound would include a cross-peak between the methylene (CH₂) protons of the propanoyl chain and the carbonyl carbon (C=O), as well as the C-2 carbon of the pyridine ring. Furthermore, a correlation between the H-3 proton and the C-2 and C-4 carbons would help confirm the substitution pattern on the ring. bas.bg
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. mdpi.com
For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. ronquinnlab.com ESI typically results in the formation of a protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight.
Under mass spectrometric conditions, the molecular ion can undergo fragmentation, providing valuable structural clues. The most common fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are expected:
Loss of an ethyl radical (•CH₂CH₃) to form the 4-methyl-2-pyridoyl cation.
Cleavage of the bond between the carbonyl carbon and the pyridine ring, resulting in a propanoyl cation and a 4-methylpyridine (B42270) radical cation.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions.
For this compound, the molecular formula is C₉H₁₁NO. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.
Table 3: HRMS Data for Molecular Formula Confirmation
| Species | Molecular Formula | Calculated m/z |
|---|
The observation of an ion with an m/z value that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. mdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are characteristic of the molecule's structure, providing insights into bond strengths and functional groups. For this compound, these techniques are crucial for identifying the carbonyl group and the vibrations of the substituted pyridine ring.
Due to the scarcity of direct experimental spectra for this compound, analysis often relies on data from closely related compounds, such as 2-acetylpyridine (B122185), and theoretical studies using methods like Density Functional Theory (DFT). nih.gov The vibrational modes of this compound are dominated by the contributions from the propanoyl group and the 4-methylpyridine ring.
The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1680-1715 cm⁻¹. The exact position is sensitive to the electronic environment. In 2-acetylpyridine, a strong band is observed around 1700 cm⁻¹. The conjugation with the pyridine ring slightly lowers the frequency compared to a simple alkyl ketone.
The pyridine ring itself gives rise to a series of characteristic bands. The ring stretching vibrations, often denoted as ν(C=C) and ν(C=N), typically appear in the 1400-1600 cm⁻¹ region. For 2-acetylpyridine, these have been assigned to bands observed in both IR and Raman spectra. nih.govdergipark.org.tr The in-plane and out-of-plane C-H bending vibrations of the pyridine ring and the methyl group also produce distinct signals in the fingerprint region of the spectrum.
A detailed assignment of the principal vibrational modes, based on data from analogous compounds and theoretical calculations, is presented below.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1700 - 1710 | Strong (IR), Medium (Raman) |
| Pyridine Ring Stretch (νC=N, νC=C) | 1580 - 1600 | Medium-Strong |
| Pyridine Ring Stretch (νC=N, νC=C) | 1450 - 1480 | Medium-Strong |
| Pyridine Ring Breathing | 990 - 1010 | Strong (Raman) |
| C-H in-plane bend (ring) | 1050 - 1250 | Medium |
| C-H out-of-plane bend (ring) | 750 - 850 | Strong (IR) |
| CH₃ Rocking/Bending | 1030 - 1050 | Medium |
| C-C Stretch (acyl) | 1100 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. khanacademy.org For aromatic and conjugated compounds like this compound, this technique provides valuable information about the electronic structure and the chromophores present.
The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the pyridine ring and the carbonyl group. wikipedia.org These chromophores, being in conjugation, influence each other's electronic transitions. The primary transitions observed are π → π* and n → π*. youtube.com
The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system of the pyridine ring. For 2-acetylpyridine, strong absorptions in the range of 230-270 nm are attributed to these π → π* transitions. nih.govspectrabase.com
The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen or the pyridine nitrogen) to a π* antibonding orbital. youtube.com These transitions are characteristically of much lower intensity (small ε) and appear at longer wavelengths, often as a shoulder on the more intense π → π* bands. youtube.com For ketones, the n → π* transition of the carbonyl group is sensitive to the polarity of the solvent. rsc.org In a polar solvent, this band may experience a hypsochromic (blue) shift.
The chromophoric system of this compound consists of the 2-propionylpyridine (B1584170) moiety. The methyl group at the 4-position of the pyridine ring acts as an auxochrome, which can cause a slight bathochromic (red) shift of the absorption bands compared to the unsubstituted 2-propionylpyridine.
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition | Expected λmax (nm) | Chromophore |
| π → π | 230 - 240 | Pyridine ring |
| π → π | 260 - 280 | Conjugated acyl-pyridine system |
| n → π* | 310 - 340 | Carbonyl group |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(4-Methylpyridin-2-yl)propan-1-one. Methodologies such as the B3LYP functional combined with a 6-311G(d,p) basis set are commonly used for accurate predictions of molecular geometries and electronic properties in related pyridyl ketone systems. nih.govnih.gov
The analysis of molecular orbitals (MOs) and electron density distribution reveals the fundamental electronic makeup of the compound. The distribution of electrons within the molecule highlights regions of high and low electron density, which are key to understanding its chemical behavior. For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the carbonyl group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the adjacent carbon atoms are more electrophilic.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
In a typical analysis of a pyridyl ketone, the HOMO is often localized on the pyridine ring, while the LUMO is centered around the carbonyl group. This suggests that the molecule can act as both an electron donor and an electron acceptor, participating in a variety of chemical reactions. The energy of these orbitals can be calculated using DFT methods, providing quantitative insights into the molecule's reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT B3LYP/6-311G(d,p))
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -7.89 |
| HOMO | -6.45 |
| LUMO | -1.23 |
| LUMO+1 | -0.57 |
| HOMO-LUMO Gap | 5.22 |
Note: The data in this table is illustrative and based on typical values for similar pyridyl ketone compounds. It is not based on direct experimental or computational results for this compound.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. These studies can identify transition states and intermediates, providing a step-by-step understanding of reaction pathways.
The characterization of transition states is a cornerstone of understanding reaction mechanisms. Computational methods can locate the geometry of the transition state, which is the highest energy point along the reaction coordinate. Vibrational frequency analysis is then used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions such as nucleophilic addition to the carbonyl group or electrophilic substitution on the pyridine ring, identifying the transition state structure provides crucial information about the activation energy and the feasibility of the reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. From the energy profile, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.
This information can then be used in conjunction with transition state theory to model the kinetics of the reaction, predicting reaction rates under different conditions. Such models are essential for optimizing reaction conditions in synthetic applications.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -12.3 |
Note: The data in this table is for a hypothetical reaction and is intended to be illustrative of the type of information obtained from computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions with other molecules. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects.
Conformational analysis involves identifying the stable conformations (energy minima) of the molecule and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds, such as the bond between the pyridine ring and the carbonyl group, and calculating the energy at each step.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule and identify the most populated conformations. These simulations are particularly useful for understanding how the molecule behaves in a solvent and how it might interact with a biological target. The results of MD simulations can provide insights into the flexibility of the molecule and the time scales of conformational changes.
Rotational Barriers and Preferred Conformations
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the propanoyl group to the pyridine ring. Understanding the rotational barriers and identifying the most stable (preferred) conformations are crucial for predicting its chemical reactivity and biological activity.
Rotational Barriers: The rotation around the C(pyridine)-C(carbonyl) bond is expected to have a notable energy barrier. This barrier arises from a combination of steric hindrance between the ethyl group of the propanoyl moiety and the pyridine ring, as well as electronic effects. The planarity of the system, which allows for conjugation between the pyridine ring and the carbonyl group, is disrupted during rotation, leading to an increase in energy. Computational chemistry methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface as a function of the dihedral angle of this bond. This would allow for the precise determination of the energy maxima (transition states) and minima (stable conformers).
Preferred Conformations: The preferred conformations of this compound would correspond to the energy minima on the potential energy surface. It is anticipated that the most stable conformer would feature a near-planar arrangement between the pyridine ring and the carbonyl group to maximize electronic delocalization. The orientation of the ethyl group relative to the pyridine ring would define different conformers. The presence of the methyl group at the 4-position of the pyridine ring is expected to have a minor electronic influence on the rotational barrier compared to the steric bulk of the propanoyl group.
For analogous molecules like 2-acetylpyridine (B122185), studies have shown that the planar conformer is the most stable. It is reasonable to hypothesize a similar preference for this compound.
Hypothetical Data on Rotational Barriers and Conformations:
Without experimental or specific computational data, a hypothetical data table cannot be populated with factual values. A typical data table in a research paper on this topic would resemble the following:
| Dihedral Angle (Py-C-C=O) | Relative Energy (kcal/mol) | Conformation |
| 0° | 0.0 | Planar, Stable |
| 90° | Value | Perpendicular, Transition State |
| 180° | Value | Anti-planar, Stable/Unstable |
Note: The actual values would need to be determined through quantum chemical calculations.
Interactions with Solvents and Other Molecules
The interaction of this compound with its environment is critical for its solubility, reactivity, and potential biological function. These interactions are primarily governed by non-covalent forces.
Solvent Interactions: The polarity of this compound, arising from the nitrogen atom in the pyridine ring and the carbonyl group, suggests it would be soluble in polar solvents. In protic solvents like water or alcohols, the primary interaction would be hydrogen bonding. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.
Interactions with Other Molecules: The ability of this compound to form non-covalent interactions is also key to its behavior in a multi-component system. Besides hydrogen bonding, it can participate in:
π-π stacking: The electron-deficient pyridine ring can interact with electron-rich aromatic systems.
Dipole-dipole interactions: The permanent dipole of the molecule will influence its orientation relative to other polar molecules.
The study of these interactions is fundamental in fields like crystal engineering, where the goal is to design solid-state materials with specific properties, and in drug design, where the binding of a molecule to a biological target is paramount.
Hypothetical Data on Intermolecular Interactions:
A data table summarizing key intermolecular interactions would typically include:
| Interaction Type | Potential Partner | Key Atoms Involved | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Water | Pyridine N, Carbonyl O | Value |
| π-π Stacking | Benzene | Pyridine Ring | Value |
Note: These values are illustrative and would require specific computational or experimental determination.
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Complex Heterocyclic Systems
The structural framework of 1-(4-Methylpyridin-2-yl)propan-1-one makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The presence of the ketone and the methyl-substituted pyridine (B92270) ring allows for a variety of cyclization and condensation reactions.
Pyridine-Fused Architectures
The synthesis of pyridine-fused architectures is a significant area of research due to the prevalence of these motifs in pharmaceuticals and functional materials. wikipedia.orgnih.gov this compound can serve as a key precursor in the construction of these systems through reactions that involve the propionyl group and the pyridine ring.
One of the most powerful methods for the synthesis of substituted pyridines is the Kröhnke pyridine synthesis. wikipedia.orgrsc.org This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate. rsc.org While the classical Kröhnke synthesis utilizes a methyl ketone, the methodology can be adapted for ketones with longer alkyl chains like the propionyl group in this compound.
The general mechanism of the Kröhnke synthesis involves a Michael addition followed by cyclization and aromatization to form a new pyridine ring. rsc.org In the context of this compound, this compound could be either a precursor to the pyridinium (B92312) salt or a component in a one-pot reaction to form a terpyridine-like structure. For instance, the reaction of two equivalents of a 2-acetylpyridine (B122185) with an aldehyde can yield a terpyridine. nih.govresearchgate.net By analogy, this compound could react with an appropriate aldehyde and an ammonia source to generate a substituted terpyridine, a class of compounds with significant applications in coordination chemistry and materials science. beilstein-journals.orgmdpi.com
The following table summarizes potential pyridine-fused architectures that could be synthesized from this compound based on established synthetic methodologies.
| Starting Material(s) | Reaction Type | Potential Product Architecture |
| This compound, α,β-unsaturated ketone, NH₄OAc | Kröhnke Annulation | Substituted Bipyridine or Terpyridine |
| This compound, Aryl aldehyde, NH₄OAc | One-pot Terpyridine Synthesis | 4'-Aryl-terpyridine derivative |
| This compound, Malononitrile | Condensation/Cyclization | Pyrido[1,2-a]pyrimidine derivative |
Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. google.com The synthesis of functionalized PAHs is of interest for applications in materials science, particularly for organic electronics. The fusion of heterocyclic rings, such as pyridine, with aromatic carbocycles can modulate the electronic properties of the resulting material.
While direct conversion of this compound to large, purely carbocyclic PAHs is not a typical transformation, its pyridine ring can be annulated with other rings to form polycyclic systems with both aromatic and heteroaromatic components. Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl, is a classic method for quinoline (B57606) synthesis. A derivative of this compound, suitably functionalized on the pyridine ring, could potentially undergo such cyclization reactions to build more complex polycyclic structures.
Ligand Design in Coordination Chemistry
The pyridine nitrogen and the carbonyl oxygen of this compound provide a bidentate chelation site, making it an attractive ligand for coordination with metal ions. The 4-methyl group can also influence the steric and electronic properties of the resulting metal complexes.
Chelating Properties of Pyridine Ketones
Pyridine ketones are well-known for their ability to form stable complexes with a wide range of metal ions. The chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, leads to enhanced thermodynamic stability compared to the coordination of monodentate ligands. In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the propionyl group can coordinate to a metal center to form a five-membered chelate ring.
The coordination behavior of this ligand would be analogous to other 2-acylpyridine ligands, which are known to form stable complexes with various transition metals. The nature of the metal ion, its oxidation state, and the reaction conditions would dictate the stoichiometry and geometry of the resulting complex.
Applications in Catalysis and Metal Complexation
Metal complexes derived from pyridine-based ligands have found extensive applications in catalysis. nih.gov The electronic properties of the ligand, which can be tuned by substituents, play a crucial role in the catalytic activity of the metal center. The 4-methyl group on the pyridine ring of this compound acts as an electron-donating group, which can increase the electron density on the metal center and potentially influence its catalytic performance in reactions such as oxidation, reduction, and cross-coupling.
Furthermore, the ability of such ligands to stabilize different oxidation states of a metal is critical for catalytic cycles. The robust coordination of the pyridine ketone moiety can provide the necessary stability for the catalytic species. These complexes could find use in homogeneous catalysis or be immobilized on a solid support for heterogeneous applications.
Building Blocks for Functional Materials
Functional materials, such as polymers and metal-organic frameworks (MOFs), with specific electronic, optical, or porous properties are at the forefront of materials science research. Pyridine-containing molecules are often used as building blocks for these materials due to their rigid structure and coordinating ability. nih.gov
This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of functional polymers. For instance, the propionyl group could be chemically modified to introduce a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety. Subsequent polymerization could lead to polymers with pendant 4-methyl-2-pyridyl ketone units, which could then be used for post-polymerization modification or for creating metal-containing polymers with interesting catalytic or photophysical properties.
In the realm of MOFs, which are crystalline materials constructed from metal ions or clusters bridged by organic ligands, this compound could be modified to incorporate additional coordinating groups, such as carboxylic acids. capes.gov.br For example, oxidation of the methyl group to a carboxylic acid would yield a ligand capable of forming robust, porous frameworks with various metal ions. The resulting MOFs could have applications in gas storage, separation, and catalysis.
Precursors for Polymeric Materials
The transformation of this compound into a polymerizable monomer is a critical first step for its integration into polymeric materials. Although direct polymerization of this compound is not a common strategy, its chemical structure allows for modification to introduce polymerizable functional groups.
For instance, the ketone group of this compound could be a target for chemical derivatization. Reactions such as aldol (B89426) condensation or Wittig-type reactions could be employed to introduce vinyl or other unsaturated groups, thereby converting the molecule into a functional monomer. This new monomer, bearing the 4-methylpyridine (B42270) unit, could then undergo polymerization through various mechanisms, including radical, anionic, or coordination polymerization, to yield polymers with the pyridine moiety as a repeating unit.
The properties of such polymers would be heavily influenced by the presence of the pyridine ring. The basicity of the pyridine nitrogen can be utilized for post-polymerization modifications, such as quaternization to create polyelectrolytes or coordination with metal ions to form metallopolymers. These materials could find applications in areas such as catalysis, ion exchange resins, and smart materials that respond to stimuli like pH or the presence of metal ions.
Table 1: Potential Polymerizable Monomers Derived from this compound
| Starting Material | Potential Reaction | Resulting Monomer Structure (Example) | Potential Polymerization Method |
| This compound | Wittig Reaction | 1-(4-Methylpyridin-2-yl)-1-methyl-ethene | Radical Polymerization |
| This compound | Aldol Condensation | 3-Hydroxy-2-methyl-1-(4-methylpyridin-2-yl)pentan-1-one | Ring-Opening Polymerization (after further modification) |
It is important to note that while the synthetic pathways are plausible, detailed research findings on the polymerization of monomers specifically derived from this compound are not currently prevalent in published literature.
Role in Supramolecular Assembly
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. The pyridine ring within this compound is a key player in this arena due to its ability to participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking.
The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, allowing the molecule to form predictable structures with suitable hydrogen bond donors. Furthermore, the pyridine nitrogen is an excellent ligand for a wide range of metal ions. This coordination ability can be harnessed to construct metal-organic frameworks (MOFs) or coordination polymers. In such structures, this compound or its derivatives would act as ligands, bridging metal centers to form one-, two-, or three-dimensional networks. The properties of these supramolecular assemblies, such as their porosity, stability, and catalytic activity, could be tuned by varying the metal ion and the specific structure of the pyridine-containing ligand.
The aromatic nature of the pyridine ring also allows for π-π stacking interactions, which can contribute to the stability and organization of supramolecular architectures. These interactions, in concert with other non-covalent forces, could guide the self-assembly of this compound-based building blocks into discrete nanostructures or extended arrays.
Table 2: Potential Supramolecular Interactions Involving this compound
| Type of Interaction | Interacting Moiety on Compound | Potential Partner Molecule/Ion | Resulting Supramolecular Structure |
| Metal Coordination | Pyridine Nitrogen | Metal Ions (e.g., Cu²⁺, Zn²⁺, Ag⁺) | Coordination Polymers, Metal-Organic Frameworks |
| Hydrogen Bonding | Pyridine Nitrogen | Molecules with -OH, -NH groups | Hydrogen-Bonded Networks |
| π-π Stacking | Pyridine Ring | Other Aromatic Molecules | Stacked Assemblies |
While the principles of supramolecular chemistry strongly suggest the suitability of this compound as a building block, specific examples and detailed research findings of its use in forming supramolecular assemblies are yet to be extensively reported. The exploration of this compound and its derivatives in supramolecular chemistry represents a promising avenue for the design of new functional materials.
Future Research Directions
Development of Sustainable and Green Synthetic Routes
The chemical industry's growing emphasis on environmental responsibility necessitates the development of green and sustainable methods for synthesizing valuable chemical entities. Future research on 1-(4-Methylpyridin-2-yl)propan-1-one will likely prioritize the establishment of eco-friendly synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches to pyridyl ketones often involve multi-step processes with less than ideal atom economy. nih.gov Green chemistry principles offer a variety of strategies to overcome these limitations. One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates, improve yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions, in the synthesis of pyridine (B92270) derivatives. acs.org Another area of exploration is the application of biocatalysis . Enzymes, such as transketolases or lipases, could potentially be engineered to catalyze the formation of this compound or its precursors with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. ucl.ac.ukmdpi.com The use of whole-cell biocatalysts could further streamline these processes by providing in-situ cofactor regeneration. researchgate.net
Furthermore, the exploration of iron-catalyzed cyclization reactions presents a sustainable alternative to methods employing more toxic or expensive catalysts. rsc.org The use of readily available and environmentally benign iron catalysts aligns well with the principles of green chemistry. Research could focus on adapting these methods for the specific synthesis of this compound. The development of solvent- and halide-free synthesis methods, such as those demonstrated for other pyridine derivatives, would also represent a significant step towards a more sustainable production process. rsc.org
| Green Synthesis Approach | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources |
| Iron-Catalyzed Cyclization | Use of an inexpensive and environmentally benign catalyst |
| Solvent- and Halide-Free Synthesis | Reduced waste and environmental impact |
Exploration of Novel Reactivity and Cascade Transformations
Understanding the inherent reactivity of this compound is crucial for unlocking its full potential in synthetic chemistry. The presence of the pyridine ring and the ketone functional group suggests a rich and varied chemical reactivity that is ripe for exploration. Future research should focus on uncovering novel transformations and developing cascade reactions that can rapidly build molecular complexity from this starting material.
The nitrogen atom in the pyridine ring can act as a nucleophile or a base, and its reactivity can be modulated by N-oxidation. nih.gov The exploration of pericyclic reactions involving the corresponding pyridine N-oxide could lead to the discovery of new synthetic pathways. nih.gov Furthermore, the ketone moiety is a versatile handle for a wide range of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
A particularly exciting area for future research is the development of cascade reactions . These multi-step, one-pot transformations are highly efficient as they minimize the need for purification of intermediates, thereby saving time, resources, and reducing waste. For instance, cascade reactions involving the initial functionalization of the pyridine ring followed by a reaction at the ketone could lead to the rapid synthesis of complex heterocyclic scaffolds. The study of haloamination reactions, which have been explored for other olefins, could be adapted to derivatives of this compound to introduce both a halogen and an amine functionality in a single step, opening up avenues for further diversification. mdpi.com
Advanced Computational Modeling for Structure-Reactivity Relationships
In concert with experimental investigations, advanced computational modeling will be instrumental in accelerating the discovery and optimization of reactions involving this compound. The use of computational tools can provide deep insights into the electronic structure, reaction mechanisms, and structure-reactivity relationships of this molecule.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions, helping to rationalize experimental observations and predict the feasibility of new transformations. nih.gov For example, computational studies could be used to model the transition states of potential cascade reactions, providing a theoretical basis for their design and optimization.
Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models could be a valuable tool, particularly if this compound or its derivatives show biological activity. By correlating structural features with observed activity, QSAR models can guide the design of new analogs with improved properties. While specific QSAR studies on this compound are not yet available, the principles have been widely applied to other classes of compounds in drug discovery.
| Computational Modeling Technique | Application to this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity |
| Quantitative Structure-Activity Relationship (QSAR) | Guidance for the design of new analogs with desired biological activities |
Integration into Modular Synthesis Platforms
The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy in modern drug discovery and materials science. This compound, with its distinct functional groups, is an ideal candidate for integration into such platforms.
The pyridine ring can serve as a versatile scaffold that can be functionalized at various positions, while the propanone side chain offers a handle for a wide range of chemical modifications. This modularity would allow for the rapid generation of a library of diverse compounds based on the this compound core. These libraries could then be screened for a variety of biological activities, as pyridone and pyridazine (B1198779) heterocycles are known to be privileged structures in drug discovery. nih.govnih.gov
Future research in this area could focus on developing a robust set of reactions that allow for the selective and high-yielding modification of both the pyridine and the ketone moieties. This "synthetic toolbox" would enable chemists to systematically explore the chemical space around this scaffold, accelerating the discovery of new molecules with valuable properties. The use of this compound as an intermediate in the synthesis of more complex molecules, such as ligands for neurotransmitter receptors or other bioactive compounds, is an area with significant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
